molecular formula C15H13N5O B2783717 N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034393-84-3

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2783717
CAS RN: 2034393-84-3
M. Wt: 279.303
InChI Key: PMYQNRGTOLYJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C15H13N5O and a molecular weight of 279.303. It contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can reveal the presence of functional groups, while 1H NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

Oxadiazoles, such as the one present in this compound, can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined experimentally, while the molecular weight can be calculated based on the molecular formula .

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for use in laboratory experiments, including its selectivity for JAK3, potent inhibitory activity, and favorable pharmacokinetic profile. However, limitations include the need for specialized equipment and expertise for synthesis and purification, as well as the potential for off-target effects and variability in response across different cell types and species.

Future Directions

There are several potential future directions for research on CP-690,550, including further exploration of its therapeutic potential in other autoimmune disorders, such as inflammatory bowel disease and lupus. In addition, there is a need for more studies on the long-term safety and efficacy of CP-690,550 in patients, as well as the development of more selective JAK3 inhibitors with improved pharmacokinetic profiles. Finally, there is a need for more research on the mechanisms underlying the selectivity of CP-690,550 for JAK3, which could lead to the development of more effective and targeted therapies for autoimmune diseases.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, including the preparation of the pyrimidine core, introduction of the oxadiazole moiety, and cyclization of the cyclopropyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune disorders. In preclinical studies, it has been shown to reduce inflammation and prevent disease progression in animal models of rheumatoid arthritis, multiple sclerosis, and psoriasis. Clinical trials have also demonstrated its efficacy in the treatment of rheumatoid arthritis, with significant improvements in disease activity and symptoms observed in patients.

properties

IUPAC Name

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-2-4-10(5-3-1)13-19-15(21-20-13)12-8-16-9-17-14(12)18-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYQNRGTOLYJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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